2-Bromo-5-(methylsulfonyl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H4BrNO2S2 |
|---|---|
Molecular Weight |
242.1 g/mol |
IUPAC Name |
2-bromo-5-methylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C4H4BrNO2S2/c1-10(7,8)3-2-6-4(5)9-3/h2H,1H3 |
InChI Key |
PSJYEMNLVDDYJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(S1)Br |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 2 Bromo 5 Methylsulfonyl Thiazole
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine-Substituted Thiazole (B1198619) Ring
The presence of a bromine atom at the 2-position of the thiazole ring, coupled with a potent electron-withdrawing group at the 5-position, renders 2-bromo-5-(methylsulfonyl)thiazole highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic utility.
Influence of the Methylsulfonyl Group on SNAr Reactivity
The methylsulfonyl (-SO2CH3) group at the 5-position of the thiazole ring plays a pivotal role in activating the C2-position towards nucleophilic attack. This strong electron-withdrawing group delocalizes the negative charge of the Meisenheimer intermediate, which is the rate-determining step in most SNAr reactions. This stabilization of the intermediate significantly lowers the activation energy of the reaction, thereby increasing the rate of substitution. The electron-withdrawing power of the sulfonyl group is crucial for the facile displacement of the bromide, a key feature that underpins the compound's application in the synthesis of various derivatives.
Reaction with Carbon-Based Nucleophiles (e.g., Organometallics, Enolates)
While SNAr reactions of this compound with carbon-based nucleophiles are less commonly reported compared to those with N- or O-nucleophiles, they represent a viable strategy for the formation of carbon-carbon bonds. The reaction of this compound with organometallic reagents, such as organolithium or Grignard reagents, can lead to the corresponding 2-substituted thiazole derivatives. However, the high reactivity of these organometallics can sometimes lead to side reactions.
Enolates, being softer carbon nucleophiles, can also participate in SNAr reactions with this compound under appropriate basic conditions. These reactions provide a direct route to functionalized thiazole structures bearing a carbon substituent at the 2-position.
Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazines)
The reaction of this compound with a variety of nitrogen-based nucleophiles is a well-established and widely utilized transformation. This class of reactions is fundamental to the synthesis of a diverse array of biologically active molecules and functional materials.
Amines, both primary and secondary, readily displace the bromine atom to afford the corresponding 2-aminothiazole (B372263) derivatives. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrogen bromide generated.
Hydrazines react in a similar fashion to yield 2-hydrazinylthiazole (B183971) derivatives. These products can serve as precursors for the synthesis of more complex heterocyclic systems. The high reactivity of this compound towards N-nucleophiles makes it a valuable synthon in combinatorial chemistry and drug discovery programs.
| Nucleophile | Product |
| Primary Amine (R-NH2) | 2-(Alkylamino)-5-(methylsulfonyl)thiazole |
| Secondary Amine (R2NH) | 2-(Dialkylamino)-5-(methylsulfonyl)thiazole |
| Hydrazine (B178648) (H2N-NH2) | 2-Hydrazinyl-5-(methylsulfonyl)thiazole |
Reactions with Sulfur- and Oxygen-Based Nucleophiles
Sulfur and oxygen nucleophiles also effectively displace the bromine atom in this compound. Thiolates (RS-) react to form 2-(alkylthio)thiazoles, while alkoxides (RO-) and phenoxides (ArO-) yield the corresponding 2-alkoxy- and 2-aryloxythiazole derivatives, respectively. These reactions expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups at the 2-position of the thiazole ring.
| Nucleophile | Product |
| Thiolate (RS-) | 2-(Alkylthio)-5-(methylsulfonyl)thiazole |
| Alkoxide (RO-) | 2-Alkoxy-5-(methylsulfonyl)thiazole |
| Phenoxide (ArO-) | 2-Aryloxy-5-(methylsulfonyl)thiazole |
Electrophilic Substitution Reactions on the Thiazole Ring System
The thiazole ring is generally considered to be an electron-deficient aromatic system, and the presence of the strongly deactivating methylsulfonyl group further reduces its reactivity towards electrophilic substitution.
Regioselectivity and Reactivity Profiling
Electrophilic substitution on the this compound ring is challenging due to the electron-poor nature of the thiazole nucleus, which is further deactivated by the bromo and methylsulfonyl substituents. If an electrophilic substitution were to occur, it would be directed to the C4-position, the only available carbon atom on the ring. However, the deactivating effect of the adjacent sulfonyl group makes this position highly unreactive towards most electrophiles. Consequently, electrophilic substitution reactions on this compound are not a common synthetic strategy, and the compound is primarily utilized for its reactivity in nucleophilic substitution reactions.
Comparison with other Halogenated Thiazoles
The reactivity of halogenated thiazoles is significantly influenced by the nature and position of both the halogen atom and other substituents on the ring. In the case of this compound, the chemical behavior is distinct when compared to other brominated or halogenated thiazoles.
The methylsulfonyl (-SO₂CH₃) group at the C2 position is a powerful electron-withdrawing group. This electronic effect significantly increases the electrophilicity of the thiazole ring and, crucially, enhances the reactivity of the bromine atom at the C5 position, making it an excellent leaving group in nucleophilic substitution and cross-coupling reactions. vulcanchem.com This is a general trend observed where electron-withdrawing groups activate halogens for such transformations.
In dihalogenated thiazoles, such as 2,5-dibromothiazole, the bromine atom at the 5-position is generally more reactive towards nucleophiles and in metal-catalyzed reactions than the bromine at the 2-position. researchgate.net Similarly, in 2,5-dichlorothiazole, nucleophilic substitution with sodium methoxide (B1231860) occurs selectively at the C5 position. sciepub.com The presence of the methylsulfonyl group in this compound further activates this inherent reactivity at the C5 position.
Conversely, the reactivity order can sometimes be counterintuitive. For instance, in the Suzuki-Miyaura coupling of 3-bromo-5-chloro-1,2,4-thiadiazole, the reaction occurs selectively at the 5-chloro position, which is contrary to the typical reactivity trend of halogens (Br > Cl). nih.gov This highlights that reactivity is a complex interplay of electronic effects, steric hindrance, and the specific reaction mechanism, such as the energetics of the oxidative addition step in cross-coupling catalysis. nih.gov The synthesis of thiazole derivatives can also involve sequential halogenation, where electrophilic bromination occurs preferentially at the C5 position, underscoring its activated nature. nih.gov
Cross-Coupling Reactions Involving the Bromine Atom
The bromine atom at the C5 position of this compound serves as a versatile handle for the introduction of various carbon-based substituents through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecules for diverse applications. researchgate.netbeilstein-archives.org
Palladium catalysts are exceptionally effective for forming carbon-carbon bonds using halo-heterocycles like this compound. researchgate.net
The Suzuki-Miyaura reaction , which couples organoboron compounds with organohalides, is widely applied to 5-bromothiazoles. beilstein-archives.orgrsc.org This reaction allows for the introduction of aryl and heteroaryl groups. The efficiency of the coupling can be influenced by the choice of catalyst, ligands, base, and solvent system, with conditions optimized to achieve high yields. nih.govnih.gov For example, tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for these transformations. beilstein-archives.org
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the bromothiazole with a terminal alkyne. nih.govnih.gov This reaction is crucial for synthesizing alkynyl-substituted thiazoles. Similar to the Suzuki reaction, it is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, although copper-free conditions have also been developed. beilstein-archives.orgthieme-connect.de The reactivity difference between various halogens can be exploited for sequential couplings; for instance, a more reactive C-I bond can be coupled under milder conditions while leaving a C-Br bond intact for a subsequent reaction at a higher temperature. thieme-connect.de
The Negishi coupling , which utilizes organozinc reagents, is another powerful method for functionalizing the thiazole core. It has been successfully employed to prepare 5-aryl substituted thiazoles by reacting a 5-lithiated thiazole (generated from a precursor) with zinc chloride, followed by a palladium-catalyzed cross-coupling with an aryl halide. researchgate.net
| Reaction Type | Thiazole Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki | 5-Bromothiazole derivative | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / NMP | 120 °C | Good | beilstein-archives.org |
| Sonogashira | 5-Bromothiazole derivative | Phenylacetylene | Pd(PPh₃)₄ / CuI | NMP | 80 °C | Good | beilstein-archives.org |
| Suzuki | 5-Bromo-3-iodoindole | 3-Methoxybenzeneboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ / DME/H₂O | 70 °C | 94% (at iodo position) | thieme-connect.de |
| Negishi | 2-(Trimethylsilyl)thiazole (via C-5 lithiation/transmetalation) | Aryl Halide | Pd(0) | THF | - | - | researchgate.net |
Copper-catalyzed reactions, such as the Ullmann condensation, represent an alternative strategy for C-C, C-N, and C-O bond formation, though they often require higher temperatures than their palladium-catalyzed counterparts. researchgate.net More contemporary copper-catalyzed methods have been developed for the synthesis of various heterocyclic systems. For example, copper(I) bromide has been used to mediate the synthesis of 2-arylthiazole-5-carboxylates from α-diazo-β-keto esters and aromatic thioamides. researchgate.net Copper salts have also been employed catalytically for the domino synthesis of related heterocycles like 2-arylquinolines and 2-arylbenzothiazoles, demonstrating their utility in building complex molecular scaffolds. doi.org While specific examples for this compound are less common in the literature, the principles of these reactions are applicable.
Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization (e.g., halogenation or metallation) of one of the coupling partners. researchgate.net In this strategy, a C-H bond on one aromatic system is directly coupled with an organohalide. For thiazoles, this approach allows for the introduction of aryl or alkenyl groups at specific positions on the ring, guided by the inherent electronic properties of the heterocycle and the directing effects of existing substituents. While cross-coupling of the C5-Br bond is the most common transformation for this compound, C-H activation at other positions on a coupling partner represents a complementary and modern synthetic strategy.
Cycloaddition Reactions and Rearrangements
The thiazole ring can participate in cycloaddition reactions, although this is less common than its use in substitution and cross-coupling chemistry. mdpi.com The reactivity in cycloadditions depends on whether the thiazole acts as the 2π, 4π, or azadiene component. The electronic nature of the substituents dramatically influences this behavior. The strong electron-withdrawing methylsulfonyl group on this compound would likely make it a poor diene but could potentially enhance its reactivity as a dienophile or a 2π component in [3+2] cycloadditions.
For example, related thiazolium salts, which are activated forms of thiazoles, have been shown to undergo enantioselective [3+2] cycloaddition reactions with electron-deficient alkenes to form complex polycyclic systems. rsc.org Similarly, imidazo[2,1-b]thiazole (B1210989) derivatives can react with azomethine ylides in a [3+2] cycloaddition to afford spiro compounds stereoselectively. mdpi.com While direct examples involving this compound are not prominent, these studies illustrate the potential of the thiazole scaffold to engage in such transformations under appropriate conditions.
Detailed Mechanistic Elucidation of Key Transformations
The mechanism of palladium-catalyzed cross-coupling reactions is well-established and generally proceeds through a catalytic cycle involving three key steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-withdrawing sulfonyl group facilitates this step by lowering the electron density at the C5 carbon. This forms a Pd(II) intermediate. nih.gov
Transmetalation : The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction or the zinc reagent in a Negishi reaction) is transferred to the palladium center, displacing the halide.
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov
In some cases, alternative mechanisms may be operative. For instance, certain palladium-catalyzed tandem reactions have been proposed to proceed via a Pd(II)/Pd(IV) catalytic cycle. arkat-usa.org Furthermore, the regioselectivity in complex systems can be dictated by frontier molecular orbital interactions between the substrate and the catalyst, which can sometimes override simple trends in halogen reactivity. nih.gov
Derivatization Strategies and Advanced Synthetic Transformations
Modification of the Bromine Atom and its Synthetic Scope
The bromine atom at the 2-position of the thiazole (B1198619) ring is a key handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this regard, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon bonds by coupling the bromo-thiazole with a variety of organoboron compounds. nih.govrsc.orgrsc.org For instance, the reaction of 2-bromo-5-(methylsulfonyl)thiazole with arylboronic acids in the presence of a palladium catalyst and a base affords 2-aryl-5-(methylsulfonyl)thiazoles. These reactions often proceed with good to excellent yields and tolerate a wide range of functional groups on the boronic acid partner. nih.govnih.gov The choice of catalyst, ligand, base, and solvent system can be optimized to achieve high efficiency, even for challenging substrates. nih.govrsc.orgresearchgate.net Microwave-assisted Suzuki-Miyaura couplings have also been developed, offering rapid and high-yielding syntheses. rsc.orgnih.gov
Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling the bromo-thiazole with alkenes. organic-chemistry.orgnih.gov This palladium-catalyzed reaction typically yields trans-substituted alkenes. organic-chemistry.org The reaction conditions, including the choice of palladium source, ligand, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.net Phosphine-free catalyst systems and the use of ionic liquids have been explored to enhance the efficiency and sustainability of the Heck reaction. organic-chemistry.org
Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the 2-bromo-thiazole and a terminal alkyne, leading to the synthesis of 2-alkynyl-5-(methylsulfonyl)thiazoles. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a valuable tool for the formation of carbon-nitrogen bonds. nih.govrsc.org It allows for the reaction of this compound with a wide variety of primary and secondary amines to produce 2-amino-5-(methylsulfonyl)thiazole derivatives. researchgate.net The choice of phosphine (B1218219) ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results. nih.govrsc.org Microwave-assisted Buchwald-Hartwig aminations have been shown to significantly reduce reaction times. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Thiazole Derivatives
| Coupling Reaction | Reactants | Catalyst/Ligand | Conditions | Product | Yield (%) |
| Suzuki-Miyaura | 2-Bromo-thiazole derivative, Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O, 90°C | 2-Aryl-thiazole derivative | 25-76 |
| Heck | 2-Bromo-thiazole derivative, Styrene | Pd(OAc)₂, TBAB, Et₃N | DMF, 100°C | 2-Styryl-thiazole derivative | High |
| Sonogashira | 2-Bromo-thiazole derivative, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, rt to 60°C | 2-Phenylethynyl-thiazole derivative | Good |
| Buchwald-Hartwig | 2-Bromo-thiazole derivative, Secondary amine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 110°C | 2-Amino-thiazole derivative | Moderate to Excellent |
Functionalization at the Methylsulfonyl Group
While the bromine atom is the primary site for derivatization, the methylsulfonyl group also offers opportunities for synthetic modification. Although less commonly exploited than the bromine atom, the sulfonyl group can undergo reactions that alter the electronic properties and steric profile of the molecule.
Reactions targeting the methylsulfonyl group are less straightforward. The strong electron-withdrawing nature of the sulfonyl group deactivates the adjacent C-H bond on the methyl group towards many standard C-H activation reactions. However, under specific and often harsh conditions, functionalization can be achieved. For example, deprotonation of the methyl group with a very strong base could be envisioned, followed by reaction with an electrophile, though this approach is not widely documented for this specific compound.
More commonly, transformations involving the entire sulfonyl group are considered. Reductive cleavage of the sulfonyl group is a possibility, which would lead to the corresponding thiol or sulfide, significantly altering the electronic character of the thiazole ring. Conversely, further oxidation of the sulfur atom is unlikely as it is already in its highest oxidation state.
Due to the synthetic challenges, functionalization at the methylsulfonyl group is a less explored area for this compound compared to the versatile chemistry of the bromine atom.
Regioselective Functionalization of the Thiazole Ring
Beyond the modification of the existing substituents, the thiazole ring itself can be a target for further functionalization. Regioselectivity is a key consideration in these reactions, aiming to introduce new groups at specific positions on the heterocyclic core.
For this compound, the C4-position is the most likely site for electrophilic substitution, although the electron-withdrawing nature of both the bromo and methylsulfonyl groups deactivates the ring towards such reactions. More feasible approaches involve directed metalation. For instance, in related thiazole systems, lithiation at the C5-position can be achieved by using a directing group at the C4-position. However, in the case of this compound, the existing bromine atom at C2 would likely interfere with such a strategy.
A more plausible approach for regioselective functionalization would be to first perform a cross-coupling reaction at the 2-position to introduce a group that can direct subsequent reactions. For example, after a Suzuki coupling to introduce an aryl group at the 2-position, it might be possible to achieve regioselective C-H activation or halogenation at the C4-position, guided by the nature of the newly introduced aryl group. Research in this area for this specific compound is limited, but the principles of regioselective functionalization of thiazoles suggest that such strategies could be viable. researchgate.net
Synthesis of Hybrid Heterocyclic Systems Incorporating the this compound Moiety
The this compound core can serve as a building block for the construction of more complex hybrid heterocyclic systems. These hybrid molecules, which combine the thiazole ring with other heterocyclic motifs, are of interest due to their potential for novel biological activities and material properties.
The synthesis of thiazole-pyrazoline hybrids can be achieved through multi-step reaction sequences. A common strategy involves the initial functionalization of the this compound. For example, a Heck reaction with an appropriate vinyl ketone could introduce a chalcone-like precursor. This intermediate can then undergo a cyclization reaction with hydrazine (B178648) or a substituted hydrazine to form the pyrazoline ring. The specific substitution pattern on the resulting pyrazoline ring would depend on the structure of the chalcone (B49325) precursor and the hydrazine derivative used.
Thiazole-sulfonamide hybrids can be readily synthesized by leveraging the reactivity of the bromine atom. A Buchwald-Hartwig amination reaction with a primary sulfonamide would directly couple the sulfonamide moiety to the 2-position of the thiazole ring. Alternatively, the this compound could be converted to the corresponding 2-amino derivative, which could then be reacted with a sulfonyl chloride to form the sulfonamide linkage. This latter approach offers more flexibility in the choice of the sulfonamide partner.
The construction of other fused or bridged systems incorporating the this compound moiety can be envisioned through various synthetic strategies. Intramolecular cyclization reactions are a powerful tool for this purpose. For example, if a suitable functional group is introduced at the 2-position via a cross-coupling reaction, it could be designed to react with the methylsulfonyl group or the thiazole ring itself to form a new ring system.
Another approach involves using the this compound as a component in a cycloaddition reaction. While the thiazole ring itself is not a typical diene or dienophile, appropriate functionalization could enable its participation in such reactions, leading to the formation of complex bridged structures. The development of such synthetic routes would open up new avenues for creating novel heterocyclic scaffolds based on the this compound core.
Advanced Spectroscopic and Structural Elucidation Techniques
Comprehensive Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR) for Configurational and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For 2-Bromo-5-(methylsulfonyl)thiazole, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR (Proton NMR): The ¹H NMR spectrum of a related compound, 2-(4-methoxybenzyl)-5-(methylthio)-2H-thiazolo[4,5-d] rsc.orgresearchgate.neta2bchem.comtriazole, shows distinct signals that can be correlated to the protons in the molecule. For instance, aromatic protons typically appear in the downfield region (δ 7-8 ppm), while protons of the methyl group (CH₃) would be expected in the upfield region. rsc.org In the case of this compound, a singlet would be anticipated for the proton on the thiazole (B1198619) ring, with its chemical shift influenced by the electron-withdrawing effects of the bromine and methylsulfonyl groups. The methyl protons of the sulfonyl group would also produce a characteristic singlet.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, one would expect to observe signals for the three carbons of the thiazole ring and one for the methyl group of the methylsulfonyl substituent. The chemical shifts of the thiazole carbons would be significantly affected by the attached bromine and sulfonyl groups. For example, in a similar thiazole derivative, the carbon atoms of the thiazole ring show resonances at specific ppm values, which are indicative of their electronic environment. researchgate.net
2D NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be employed to establish connectivity between protons and carbons. mdpi.com COSY would confirm the coupling between adjacent protons (if any), while HMQC would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignment of the NMR data.
Below is a table summarizing the expected NMR data for this compound based on analysis of similar structures. rsc.orgresearchgate.netchemicalbook.com
| Nucleus | Technique | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹H | ¹H NMR | ~8.0-8.5 | Singlet | N/A |
| ¹H | ¹H NMR | ~3.2-3.5 | Singlet | N/A |
| ¹³C | ¹³C NMR | ~140-145 | Singlet | N/A |
| ¹³C | ¹³C NMR | ~120-125 | Singlet | N/A |
| ¹³C | ¹³C NMR | ~150-155 | Singlet | N/A |
| ¹³C | ¹³C NMR | ~40-45 | Singlet | N/A |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. rsc.orgmdpi.com For this compound (C₄H₄BrNO₂S₂), the exact mass can be calculated and compared to the experimentally determined value, typically with a very high degree of accuracy (within a few parts per million).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule breaks apart into smaller, charged fragments. The analysis of these fragments helps to piece together the original structure. For this compound, characteristic fragmentation would likely involve the loss of the methylsulfonyl group, the bromine atom, or cleavage of the thiazole ring.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
For this compound, a successful X-ray crystallographic analysis would confirm the planar structure of the thiazole ring and provide exact measurements of the C-S, C-N, C-Br, and S-O bond lengths and the angles between them. This data is crucial for understanding the molecule's geometry and intermolecular interactions in the solid state. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.netnih.gov
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=N, and C-S stretching vibrations of the thiazole ring. researchgate.net Strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds in the methylsulfonyl group would be particularly prominent, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While strong in the IR, the S=O stretching vibrations are often weaker in the Raman spectrum. Conversely, the C-S and S-S bonds, if present, can give rise to more intense Raman signals.
The table below summarizes the expected vibrational frequencies for key functional groups in this compound. researchgate.netnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H (thiazole ring) | Stretching | ~3100-3000 | FT-IR, Raman |
| C=N (thiazole ring) | Stretching | ~1600-1500 | FT-IR, Raman |
| C-S (thiazole ring) | Stretching | ~700-600 | FT-IR, Raman |
| S=O (sulfonyl) | Asymmetric Stretch | ~1350-1300 | FT-IR |
| S=O (sulfonyl) | Symmetric Stretch | ~1160-1120 | FT-IR |
| C-Br | Stretching | ~600-500 | FT-IR, Raman |
Advanced Chromatographic-Mass Spectrometric Coupling (LC-MS/GC-MS) for Purity and Mixture Analysis
Coupling chromatographic techniques with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is essential for assessing the purity of a compound and analyzing complex mixtures. umb.edunih.govnih.gov
LC-MS: This technique is well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. researchgate.net The liquid chromatograph separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase. The separated components then enter the mass spectrometer, which provides mass information for identification. This is crucial for confirming the presence and purity of the target compound in a reaction mixture or a final product.
GC-MS: While potentially less suitable if the compound is not sufficiently volatile or thermally stable, GC-MS can also be used for purity analysis. The gas chromatograph separates components based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and identifies the eluted compounds.
These coupled techniques are invaluable for quality control, ensuring that the synthesized this compound is free from starting materials, byproducts, and other impurities.
Computational Chemistry and Theoretical Studies of 2 Bromo 5 Methylsulfonyl Thiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com
For 2-Bromo-5-(methylsulfonyl)thiazole, the HOMO is expected to be localized over the electron-rich thiazole (B1198619) ring, while the LUMO would likely be influenced by the electron-withdrawing sulfonyl group and the bromine atom. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net
Analysis of the charge distribution, often calculated using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. In this compound, the nitrogen and sulfur atoms of the thiazole ring are expected to carry negative partial charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms bonded to the electronegative bromine and sulfonyl groups would exhibit positive partial charges, marking them as susceptible to nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
| Parameter | Value (eV) | Significance |
| HOMO Energy | -7.5 | Indicates electron-donating ability |
| LUMO Energy | -1.2 | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 6.3 | Relates to chemical reactivity and stability |
Note: The values in this table are illustrative and would need to be calculated using specific DFT methods.
Electrostatic Potential Mapping and Chemical Descriptors
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. nih.gov
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the thiazole ring, highlighting these as key sites for interaction with electrophiles or hydrogen bond donors. Positive potential would be expected around the hydrogen atoms of the methyl group and potentially near the bromine atom.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include:
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the ability to accept electrons.
These descriptors are crucial for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.
Molecular Dynamics Simulations to Explore Conformational Landscapes and Solvent Effects
While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent. physchemres.org
For this compound, MD simulations can reveal the preferred conformations of the molecule in different solvents. The rotation around the bond connecting the sulfonyl group to the thiazole ring is of particular interest, as different rotational isomers (rotamers) may have different energies and reactivities. MD simulations can help to identify the most stable conformers and the energy barriers between them.
Furthermore, MD simulations are essential for understanding how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's properties and reactivity. In a study of related thiazole-methylsulfonyl derivatives, MD simulations were used to assess the stability of protein-ligand complexes, providing insights into the dynamic interactions that are crucial for biological activity. nih.gov
Molecular Docking Studies for Ligand-Target Interactions and Structure-Activity Relationship Insights
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. biointerfaceresearch.com This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target. nih.govresearchgate.net
For this compound, molecular docking studies can be used to investigate its potential as an inhibitor of various enzymes. For instance, a study on a series of thiazole-methylsulfonyl derivatives investigated their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov The docking results from that study revealed that the compounds could bind within the active site of the enzymes, forming key interactions with amino acid residues. nih.gov Specifically, the sulfone oxygen atoms were shown to be capable of coordinating with the zinc ion in the active site, a critical interaction for inhibition. nih.gov
Such studies provide valuable structure-activity relationship (SAR) insights, explaining how small changes in the chemical structure of a ligand can affect its binding affinity and biological activity. For example, the introduction of different substituents on the thiazole ring can influence the binding mode and potency of the inhibitor. nih.govnih.gov
Table 2: Representative Molecular Docking Results for a Thiazole-Sulfonyl Derivative
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| hCA I | Derivative 2a | -7.2 | His94, His96, His119, Thr199, Thr200 |
| hCA II | Derivative 2h | -8.5 | His94, Thr199, Pro202, Zn2+ |
Source: Adapted from a study on thiazole-methylsulfonyl derivatives. nih.gov
Prediction of Reaction Pathways and Transition States
Computational chemistry can also be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, products, and potential intermediates and transition states, it is possible to map out the potential energy surface of a reaction.
In Silico ADME Studies (Computational Prediction of Absorption, Distribution, Metabolism, Excretion)
In the process of drug discovery and development, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govscientificelectronicarchives.org In silico ADME prediction models use the chemical structure of a compound to estimate its likely ADME properties, allowing for the early identification of candidates with poor pharmacokinetic profiles. rsc.orgsemanticscholar.org
For this compound, various computational models can predict properties such as:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be estimated.
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are possible.
Metabolism: The likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, such as cytochrome P450 (CYP) isoforms, can be assessed.
Excretion: Properties related to the compound's elimination from the body can be modeled.
A study on related thiazole-methylsulfonyl derivatives performed an in silico ADME study to predict their pharmacokinetic profiles. nih.gov Such predictions are often based on well-established empirical rules, such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound based on its physicochemical properties. nih.gov
Table 3: Predicted ADME Properties for a Representative Thiazole Derivative
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for absorption |
| LogP | < 5 | Optimal lipophilicity |
| H-bond Donors | < 5 | Good membrane permeability |
| H-bond Acceptors | < 10 | Good membrane permeability |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier Penetration | Low | Less likely to cause CNS side effects |
Note: This table presents typical parameters evaluated in in silico ADME studies. Specific values would need to be calculated for this compound.
Synthetic Utility and Role in Advanced Material Precursors
Use as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
2-Bromo-5-(methylsulfonyl)thiazole is a highly versatile intermediate in organic synthesis, primarily owing to its two distinct reactive sites: the bromine atom at the 2-position and the electron-withdrawing methylsulfonyl group at the 5-position of the thiazole (B1198619) ring. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, which allows for the straightforward introduction of a wide array of chemical moieties. researchgate.netbeilstein-archives.orgresearchgate.net
Key among these transformations is the Suzuki cross-coupling reaction. This reaction facilitates the coupling of the thiazole core with numerous aryl or heteroaryl boronic acids, leading to the formation of 2-substituted-5-(methylsulfonyl)thiazoles. Similarly, the Sonogashira coupling enables the connection of terminal alkynes to the 2-position of the thiazole ring. beilstein-archives.org These coupling methods are foundational for constructing complex molecular architectures.
The bromine atom can also participate in Heck coupling reactions, introducing olefinic structures. beilstein-archives.org While nucleophilic aromatic substitution at the C2 position is also possible, it is generally less favored compared to cross-coupling due to the electron-rich nature of the thiazole ring. fabad.org.tr The methylsulfonyl group, a potent electron-withdrawing group, significantly influences the electronic properties and reactivity of the thiazole ring, making the C-Br bond more susceptible to oxidative addition in catalytic cycles.
The strategic application of these reactions allows for the stepwise and controlled construction of complex molecules, including those with potential biological activity. For instance, thiazole derivatives are integral to the structure of numerous FDA-approved drugs. fabad.org.tr The ability to functionalize the 2-position of the this compound scaffold is a key step in the synthesis of various targeted compounds.
Table 1: Cross-Coupling Reactions Utilizing 2-Bromo-Thiazole Scaffolds
| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl/Heteroaryl-thiazoles | beilstein-archives.orgresearchgate.net |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base | 2-Alkynyl-thiazoles | beilstein-archives.org |
| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃, Base | 2-Alkenyl-thiazoles | beilstein-archives.org |
| Negishi Coupling | Organozinc Reagents | Pd(PPh₃)₄ | 2-Aryl/Alkyl-thiazoles | researchgate.net |
| C-S Coupling | Thiols | CuI, Base | 2-Thioether-thiazoles | rsc.org |
Building Block for Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create a wide range of structurally diverse molecules to explore chemical space efficiently. nih.gov this compound is an excellent building block for DOS and the generation of chemical libraries due to its capacity for facile diversification. vulcanchem.com
The primary point of diversification is the reactive C-Br bond at the 2-position. Through high-throughput parallel synthesis, this single starting material can be reacted with a large collection of coupling partners, such as boronic acids (in Suzuki reactions) or thiols (in C-S coupling reactions), to rapidly generate a library of thousands of distinct thiazole derivatives. vulcanchem.comnih.gov Each derivative possesses a common core scaffold but a unique substituent at the 2-position, leading to a diverse set of physicochemical properties and three-dimensional shapes.
This approach is instrumental in structure-activity relationship (SAR) studies, where the biological activity of each library member is screened. By comparing the activities of structurally related compounds, researchers can identify key molecular features required for a desired biological effect, such as enzyme inhibition. vulcanchem.com The methylsulfonyl group further contributes to the utility of this scaffold by modulating the electronic and solubility properties of the resulting molecules, which can be crucial for optimizing pharmacokinetic profiles. The generation of such libraries is a cornerstone of modern medicinal chemistry, enabling the discovery of novel therapeutic agents. fabad.org.trnih.gov
Potential as Precursors for Functional Materials and Polymers (e.g., π-conjugated systems)
Thiazole-containing compounds are recognized for their potential in the field of materials science, particularly in the development of π-conjugated polymers for organic electronics. kuey.netrsc.org These materials are of interest for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). kuey.netnih.gov this compound can serve as a valuable precursor for synthesizing these functional materials.
The thiazole ring itself is an electron-deficient unit, and the addition of a strong electron-withdrawing methylsulfonyl group further enhances this property. This makes the this compound moiety an excellent electron-acceptor building block for creating donor-acceptor (D-A) type polymers. rsc.org In these polymers, the thiazole unit is combined with an electron-donating comonomer. This D-A architecture is a key strategy for tuning the polymer's electronic properties, including its HOMO/LUMO energy levels and optical band gap, which are critical for device performance. rsc.orgnih.gov
The bromine atom on the thiazole ring provides a reactive handle for polymerization reactions, most notably through palladium-catalyzed cross-coupling methods like Suzuki or Stille polymerization. By reacting the bifunctional thiazole monomer with a suitable difunctional comonomer (e.g., a diboronic acid or distannane), π-conjugated polymer chains can be constructed. While direct polymerization of this compound might be less common, it serves as a key starting material to synthesize the necessary monomers for these advanced polymer structures. Recent research has demonstrated that thiazole-based fused rings can lead to polymers with high backbone order and good solubility, achieving high efficiencies in nonfullerene organic solar cells. nih.gov
Role in the Design of Chemical Probes for Mechanistic Studies
Chemical probes are essential small-molecule tools used to investigate biological processes and elucidate the mechanisms of action of drugs. nih.govresearchgate.net The this compound scaffold provides a robust and versatile platform for the rational design of such probes.
The key to its utility lies in the predictable reactivity of the bromine atom, which serves as a convenient attachment point for various functional groups via cross-coupling reactions. beilstein-archives.org This allows for the modular assembly of a chemical probe. For example, a reporter group, such as a fluorophore or a biotin (B1667282) tag, can be readily installed at the 2-position. This enables researchers to visualize the probe's interaction with its biological target within cells or to isolate the target protein for identification. In one study, a fluorescein-labeled thiazole derivative was synthesized to confirm its direct binding to the ChemR23 receptor, aiding in mechanistic understanding. nih.gov
Conclusion and Future Research Directions
Synthesis and Reactivity Summary
The synthesis of 2-Bromo-5-(methylsulfonyl)thiazole is not explicitly detailed in the current body of literature, but can be inferred from established methodologies for thiazole (B1198619) synthesis. A plausible route would involve the Hantzsch thiazole synthesis, a cornerstone in the preparation of this heterocyclic system. acs.orgnih.gov This could be followed by bromination and oxidation of a suitable precursor to install the bromo and methylsulfonyl functionalities, respectively.
The reactivity of this compound is dictated by the interplay of its key functional groups. The bromine atom at the 2-position of the thiazole ring is anticipated to be an excellent handle for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are expected to proceed efficiently at this position, allowing for the introduction of a wide variety of aryl, vinyl, and alkynyl substituents. researchgate.netd-nb.info The electron-withdrawing nature of the methylsulfonyl group at the 5-position would likely enhance the reactivity of the C-Br bond towards such transformations.
Challenges and Opportunities in the Chemistry of this compound
While the synthetic potential of this compound is significant, its utilization is not without challenges. The synthesis of the starting material itself may require careful optimization to achieve high yields and purity. Furthermore, the strong electron-withdrawing effect of the methylsulfonyl group, while activating the C-Br bond, could also render the thiazole ring susceptible to nucleophilic attack under certain conditions.
Despite these challenges, the opportunities presented by this compound are numerous. The ability to functionalize the 2-position via cross-coupling reactions opens the door to a vast chemical space of novel thiazole derivatives. researchgate.netd-nb.info The methylsulfonyl group, being a potent hydrogen bond acceptor, can be exploited to direct intermolecular interactions in the solid state, influencing crystal packing and material properties. Moreover, this group can potentially be a site for further chemical modification.
Promising Avenues for Novel Chemical Transformations and Functional Material Development
The unique combination of a reactive bromine atom and a strongly electron-withdrawing methylsulfonyl group on a thiazole core makes this compound a promising platform for future research.
Novel Chemical Transformations:
Diversification through Cross-Coupling: A systematic exploration of various palladium-catalyzed cross-coupling reactions would be a logical first step to demonstrate the utility of this building block. researchgate.netd-nb.info This would enable the synthesis of a library of 2-substituted-5-(methylsulfonyl)thiazoles with diverse electronic and steric properties.
Metal-Halogen Exchange: The bromo group could be subjected to metal-halogen exchange to generate a lithiated or magnesiated thiazole species, which could then be reacted with a variety of electrophiles to introduce new functionalities at the 2-position.
Modification of the Methylsulfonyl Group: While the methylsulfonyl group is generally robust, exploring its potential for transformation, for instance, through reduction or functionalization of the methyl group, could lead to novel derivatives.
Functional Material Development:
Organic Electronics: The electron-deficient nature of the 5-(methylsulfonyl)thiazole core makes it an attractive component for n-type organic semiconductors. By incorporating this unit into conjugated polymers or small molecules through cross-coupling reactions, it may be possible to develop new materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Fluorescent Probes: Thiazole-based fluorophores are well-established. The functional handles on this compound allow for the systematic tuning of the electronic properties and the attachment of recognition moieties, which could lead to the development of novel fluorescent probes for ions or biomolecules. researchgate.net
Medicinal Chemistry: The thiazole ring is a common scaffold in many biologically active compounds. acs.orgnih.gov The ability to readily diversify the structure of this compound makes it a valuable starting point for the synthesis of new potential therapeutic agents. The methylsulfonyl group is also a common feature in many pharmaceuticals.
| Potential Reaction Type | Reactants | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-5-(methylsulfonyl)thiazole |
| Heck Coupling | Alkene, Pd catalyst, base | 2-Alkenyl-5-(methylsulfonyl)thiazole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-5-(methylsulfonyl)thiazole |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-5-(methylsulfonyl)thiazole |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-Bromo-5-(methylsulfonyl)thiazole and related derivatives?
- Methodological Answer : A common approach involves halogenation and sulfonylation of thiazole precursors. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in a solvent like DMF under controlled temperatures (40–60°C). Subsequent sulfonylation at the 5-position may employ methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Characterization via -NMR and -NMR is critical to confirm regioselectivity and purity .
Q. How can researchers validate the structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : -NMR detects proton environments (e.g., methylsulfonyl group at δ 3.0–3.5 ppm), while -NMR identifies carbon shifts (e.g., thiazole carbons at δ 150–160 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine.
- X-ray Crystallography : Resolves bond angles and confirms stereoelectronic effects in crystalline forms .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize assays based on thiazole’s known bioactivities:
- Antimicrobial : Broth microdilution (MIC determination against Staphylococcus aureus or Candida albicans).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the sulfonyl group’s electrophilicity .
Advanced Research Questions
Q. How does the electronic nature of the methylsulfonyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing nature of the methylsulfonyl group activates the thiazole ring toward nucleophilic aromatic substitution (SNAr) at the 2-bromo position. Density Functional Theory (DFT) calculations can map electron density distributions, while kinetic studies (e.g., monitoring reaction rates with varying Pd catalysts) reveal steric and electronic effects. Contrast with non-sulfonylated analogs to isolate the sulfonyl group’s contribution .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for thiazole derivatives?
- Methodological Answer : Discrepancies often arise from off-target effects or assay variability. Solutions include:
- Orthogonal Assays : Validate antimicrobial activity via both agar diffusion and time-kill curves.
- Proteomic Profiling : Use chemical proteomics to identify unintended protein targets.
- Crystallographic Studies : Resolve binding modes (e.g., with bacterial dihydrofolate reductase) to distinguish direct vs. indirect mechanisms .
Q. How can this compound be integrated into organic electronic materials?
- Methodological Answer : The thiazole core’s electron-deficient nature makes it suitable as an acceptor in donor-acceptor polymers. Synthesize copolymers with electron-rich units (e.g., fluorinated thienyl-benzodithiophene) and characterize via:
- Cyclic Voltammetry : Determine HOMO/LUMO levels for bandgap engineering.
- Grazing-Incidence XRD : Assess crystallinity and π-π stacking in thin films.
- Device Fabrication : Test in organic solar cells (OSCs) to measure power conversion efficiency (PCE) .
Q. What mechanistic insights explain sulfur mobilization in thiazole biosynthesis pathways?
- Methodological Answer : Isotopic labeling (e.g., -cysteine) tracks sulfur incorporation into the thiazole moiety. Mutagenesis studies on ThiI (a bifunctional enzyme) can decouple its roles in 4-thiouridine and thiazole synthesis. In vitro reconstitution assays with purified ThiI and substrates (tyrosine, 1-deoxy-D-xylulose) clarify enzymatic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
